molecular formula C13H14N4O2S B1225685 5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester

5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester

Cat. No. B1225685
M. Wt: 290.34 g/mol
InChI Key: LTSKUXQBYQHKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester is a member of thioureas.

Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives in Scientific Research

  • Pyrazole carboxylic acid derivatives are significant in the field of heterocyclic compounds due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. These compounds serve as scaffold structures in the synthesis of biologically active molecules in medicinal chemistry. The synthesis methods and biological applications of these derivatives are extensively studied, indicating their importance in drug discovery and development (Cetin, 2020).

Applications in Photodynamic Therapy

  • Photodynamic therapy (PDT) is an area of interest, especially in treating various skin conditions and potentially in relation to compounds similar to the one . Pretreatments to enhance the accumulation of protoporphyrin IX (PpIX) in PDT have been reviewed, showing that skin pretreatments and the use of penetration enhancers can significantly improve the clinical outcomes of PDT. This indicates the potential application of chemical compounds in enhancing the efficacy of PDT treatments (Gerritsen et al., 2008).

Synthesis and Impurities in Pharmaceutical Applications

  • The synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities have been reviewed, offering insights into the novel synthesis methods and the importance of controlling pharmaceutical impurities in drug development. This highlights the relevance of chemical synthesis processes and impurity control in pharmaceutical applications, which could be related to the synthesis and application of the chemical compound (Saini et al., 2019).

Knoevenagel Condensation in Anticancer Agent Development

  • Knoevenagel condensation, a chemical reaction, plays a crucial role in developing anticancer agents by generating α, β‐unsaturated ketones/carboxylic acids. This reaction's efficiency in synthesizing biologically active molecules indicates the potential of chemical compounds, possibly including the one , in anticancer research and drug development (Tokala et al., 2022).

properties

Product Name

5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

methyl 5-[(2-methylphenyl)carbamothioylamino]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H14N4O2S/c1-8-5-3-4-6-10(8)15-13(20)16-11-9(7-14-17-11)12(18)19-2/h3-7H,1-2H3,(H3,14,15,16,17,20)

InChI Key

LTSKUXQBYQHKHB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=S)NC2=C(C=NN2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC2=C(C=NN2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester
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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester
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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester
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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester
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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester
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5-[[(2-methylanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid methyl ester

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